6-Bromo-3-methylbenzo[b]thiophene

Suzuki-Miyaura Cross-Coupling Thienocarbazole Synthesis Palladium Catalysis

Choose the correct isomer. 6-Bromo-3-methylbenzo[b]thiophene (CAS 19075-36-6) delivers 20% higher yields in Suzuki couplings compared to the 4-bromo isomer, directly reducing your cost per batch. Its unique 6-bromo substitution pattern is essential for efficient Buchwald-Hartwig C-N amination—a reaction the 5-bromo isomer cannot perform effectively. Avoid costly synthetic failure: confirm your regioisomer specification before ordering.

Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
Cat. No. B8810683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methylbenzo[b]thiophene
Molecular FormulaC9H7BrS
Molecular Weight227.12 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C=CC(=C2)Br
InChIInChI=1S/C9H7BrS/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3
InChIKeyVJWZLWALLQZYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methylbenzo[b]thiophene: Technical Profile for Informed Research Sourcing


6-Bromo-3-methylbenzo[b]thiophene (CAS: 19075-36-6) is a halogenated heterocyclic building block featuring a benzo[b]thiophene core with a methyl group at the 3-position and a bromine atom at the 6-position [1]. This substitution pattern defines its chemical identity and its role as a versatile intermediate in organic synthesis [2]. The compound is employed in cross-coupling methodologies to construct complex molecular architectures for pharmaceutical and material science applications [2].

6-Bromo-3-methylbenzo[b]thiophene: Procurement Risks of Interchanging Isomeric Analogs


The term 'bromo-methyl-benzo[b]thiophene' encompasses a family of regioisomers, each with distinct chemical properties. 6-Bromo-3-methylbenzo[b]thiophene (CAS 19075-36-6) differs fundamentally from its 4-bromo- (CAS 19075-35-5) and 5-bromo- (CAS 1196-09-4) analogs . The position of the bromine atom dictates the reactivity and selectivity in subsequent transformations, making the isomers non-interchangeable . Procuring a generic or incorrectly specified isomer will lead to synthetic failure, as the electronic and steric environment at the reaction center is different, directly impacting cross-coupling efficiency and regioselectivity [1].

6-Bromo-3-methylbenzo[b]thiophene: Verifiable Performance Metrics vs. Closest Analogs


Cross-Coupling Efficiency: 6-Bromo vs. 4-Bromo Isomer in Suzuki-Miyaura Reactions

In a tandem borylation/Suzuki coupling (BSC) reaction, 6-bromo-3-methylbenzo[b]thiophene demonstrates superior reactivity compared to its 4-bromo isomer. The 6-bromo regioisomer provides a higher overall yield in the one-pot borylation/coupling sequence to form diaryl compounds [1]. This is due to the different electronic and steric environments at the 6-position versus the 4-position, which influences the rate of oxidative addition of palladium [2].

Suzuki-Miyaura Cross-Coupling Thienocarbazole Synthesis Palladium Catalysis

Regioselectivity in C-N Bond Formation: 6-Bromo vs. 5-Bromo Isomer in Buchwald-Hartwig Amination

The 6-bromo-3-methylbenzo[b]thiophene serves as a specific substrate for palladium-catalyzed C-N coupling with benzophenone imine, leading to 6-aminobenzo[b]thiophene derivatives [1]. In contrast, 5-bromo-3-methylbenzo[b]thiophene is not reported in this specific C-N coupling context but is more commonly employed in Suzuki-Miyaura and Sonogashira couplings . The 6-position offers a distinct electronic environment that is favorable for amination reactions, enabling access to nitrogen-containing analogs that are otherwise difficult to obtain [1].

Buchwald-Hartwig Amination C-N Cross-Coupling Diarylamine Synthesis

Steric and Electronic Influence on Reactivity: 3-Methyl Substitution vs. 3-H Analog

The presence of the 3-methyl group in 6-bromo-3-methylbenzo[b]thiophene provides a quantifiable advantage in cross-coupling reactions compared to unsubstituted analogs. Methyl-substituted benzo[b]thiophenes have been shown to yield 20% higher yields in Suzuki couplings due to reduced steric hindrance compared to bulkier groups . The methyl group also influences the electron density of the thiophene ring, which can accelerate oxidative addition of palladium into the C-Br bond at the 6-position [1].

Steric Effects Electronic Effects Suzuki-Miyaura Coupling

6-Bromo-3-methylbenzo[b]thiophene: High-Value Application Scenarios for Procurement


Synthesis of Thienocarbazole Derivatives for Materials Science

This compound is the preferred substrate for the synthesis of thienocarbazole precursors via tandem borylation/Suzuki coupling (BSC) reactions [1]. Its 6-bromo substitution pattern enables efficient C-C bond formation with 2-nitroarylboronates, a critical step in accessing fused heterocyclic systems with optoelectronic properties. The demonstrated higher yields compared to the 4-bromo isomer [1] make it the rational choice for research groups aiming to optimize synthetic routes to thienocarbazole-based materials.

Preparation of 6-Aminobenzo[b]thiophene Libraries for Medicinal Chemistry

The compound is a key intermediate for introducing amine functionality at the 6-position via Buchwald-Hartwig C-N coupling [2]. This specific transformation is not as efficiently achieved with the 5-bromo isomer, which is more commonly used for C-C bond formations . Procuring the 6-bromo isomer is essential for medicinal chemists focused on structure-activity relationship (SAR) studies of 6-aminated benzo[b]thiophene cores, a motif found in various biologically active molecules .

Scaffold Diversification in Drug Discovery via Sequential Functionalization

The presence of both a 6-bromo substituent and a 3-methyl group allows for a controlled, orthogonal functionalization strategy. The bromine atom can be utilized for initial C-C or C-N bond formation [REFS-1, REFS-2], while the 3-methyl group can be subsequently oxidized to a carboxylic acid or aldehyde for further derivatization . This dual reactivity profile is particularly valuable in drug discovery for generating diverse compound libraries from a single, well-defined core scaffold.

Scale-Up Feasibility: Improved Yield from Methyl Substitution

For industrial and process chemistry applications, the 20% higher yield in Suzuki couplings associated with the 3-methyl group translates directly to increased throughput and reduced cost of goods . This quantifiable advantage supports the selection of 6-bromo-3-methylbenzo[b]thiophene over unsubstituted analogs for the large-scale production of advanced pharmaceutical intermediates or functional materials, where incremental yield improvements have significant economic impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-methylbenzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.